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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (S)-4-
methylbenzenesulfinamide, a chiral sulfinamide of interest in synthetic chemistry and drug
discovery. The document outlines the precise three-dimensional arrangement of the molecule
in the solid state, supported by comprehensive crystallographic data. Detailed experimental
protocols for its synthesis and single-crystal X-ray diffraction analysis are also presented,
offering a reproducible methodology for further investigation.

Core Crystallographic Data

The crystal structure of (S)-4-methylbenzenesulfinamide has been determined by single-
crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21, with two
molecules in the asymmetric unit. A summary of the key crystallographic data and refinement
parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for (S)-4-Methylbenzenesulfinamide
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Parameter Value
Empirical formula C7H9NOS
Formula weight 155.22
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21

Unit cell dimensions

a 5.8820(15) A
b 9.655(2) A

c 14.290(4) A
a 90°

B 98.43(3)°

y 90°

Volume 801.5(4) Az
z 4

Density (calculated) 1.287 Mg/m3
Absorption coefficient 0.318 mm—1
F(000) 328

Crystal size 0.25x0.20 x 0.15 mm

Theta range for data collection

2.58 to 27.50°

Index ranges

-7<=h<=7, -12<=k<=12, -18<=|<=18

Reflections collected

7328

Independent reflections

3668 [R(int) = 0.0345]
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Completeness to theta = 27.50° 99.8 %

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3668/1/191

Goodness-of-fit on F2 1.043

Final R indices [I>2sigma(l)] R1 =0.0418, wR2 = 0.1012

R indices (all data) R1 =0.0535, wR2 = 0.1084
Absolute structure parameter 0.05(8)

Largest diff. peak and hole 0.281 and -0.273 e.A—3

Citation: The crystallographic data is based on the Cambridge Structural Database (CSD) entry
with CCDC number 939055.[1]

Molecular Structure and Intermolecular Interactions

The molecular structure of (S)-4-methylbenzenesulfinamide features a chiral sulfur atom
bonded to a p-tolyl group, an oxygen atom, and an amino group. The key bond lengths and
angles are summarized in Table 2. The crystal packing is primarily governed by intermolecular
N—H---O hydrogen bonds, which link the molecules into chains.[2][3] These chains are further
organized into a three-dimensional network through weaker C—H:--1t and 1t—Tt stacking

interactions.[3][4]

Table 2: Selected Bond Lengths and Angles
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Bond/Angle Length (A) I Angle (°)
S1-01 1.498(2)
S1-N1 1.658(2)
S1-C1 1.792(3)
C1-S1-01 107.8(1)
C1-S1-N1 103.5(1)
01-S1-N1 110.9(1)

Data derived from the referenced crystallographic information file.

Experimental Protocols
Synthesis of (S)-4-Methylbenzenesulfinamide

A general and efficient method for the synthesis of aryl sulfonamides involves the reaction of
the corresponding sulfonyl chloride with an amine.[4][5] The synthesis of (S)-4-
methylbenzenesulfinamide can be adapted from these established procedures.

Materials:

 p-Toluenesulfonyl chloride

Ammonia (aqueous solution)

Dichloromethane (DCM)

Pyridine (optional, as a base)[4]

Hydrochloric acid (HCI)

Sodium sulfate (anhydrous)

Procedure:
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e p-Toluenesulfonyl chloride is dissolved in dichloromethane in a round-bottom flask equipped
with a magnetic stirrer.

e The solution is cooled in an ice bath.

o Aslight excess of aqueous ammonia is added dropwise to the stirring solution. Pyridine can
be used as a scavenger for the HCI generated during the reaction.[4]

e The reaction mixture is stirred at room temperature for several hours until the reaction is
complete (monitored by TLC).

e The mixture is then acidified with dilute HCI and the organic layer is separated.[4]
e The aqueous layer is extracted with dichloromethane.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude product.

e The crude (S)-4-methylbenzenesulfinamide is then purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray
diffraction.[6]

Single-Crystal X-Ray Crystallography

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[7]
[8] This technique provides precise atomic coordinates, allowing for a detailed analysis of the
molecular geometry and intermolecular interactions.[9]

Procedure:

e Asuitable single crystal of (S)-4-methylbenzenesulfinamide is selected and mounted on a
goniometer head.

e The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and
potential radiation damage.[10]

o X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-
ray source (e.g., Mo Ka radiation).
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e A series of diffraction images are collected as the crystal is rotated.

e The collected data are processed to determine the unit cell parameters and the intensities of
the reflections.

e The crystal structure is solved using direct methods or Patterson methods and refined by full-
matrix least-squares procedures.

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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